4-chloro-2-(2,3-dichlorophenyl)aniline
Description
Properties
CAS No. |
1510554-64-9 |
|---|---|
Molecular Formula |
C12H8Cl3N |
Molecular Weight |
272.6 |
Purity |
93 |
Origin of Product |
United States |
Preparation Methods
Biphenyl Coupling and Sequential Functionalization
A foundational approach involves constructing the biphenyl backbone through cross-coupling reactions, followed by chlorination and nitro reduction. For example, CN105732392A demonstrates the use of palladium-catalyzed Suzuki-Miyaura coupling to synthesize 4'-chloro-2-nitrobiphenyl. In this method:
-
o-Chloronitrobenzene reacts with p-chlorophenylboronic acid derivatives in the presence of tetrabutylammonium bromide and potassium carbonate , yielding 4'-chloro-2-nitrobiphenyl with 82–83% efficiency.
-
Subsequent hydrogenation of the nitro group to aniline is achieved via catalytic hydrogenation (e.g., Pd/C or Raney Ni).
This route’s adaptability allows for the introduction of additional chlorine atoms at the 2,3-positions of the pendant phenyl group through electrophilic chlorination. For instance, chlorination using Cl₂ and SbCl₃ at 60°C under nitrogen atmosphere—as described in CN109970571B —enables selective substitution.
Direct Chlorination of Preformed Aniline Derivatives
An alternative strategy involves chlorinating preformed 2-(2,3-dichlorophenyl)aniline. WO1992022522A1 outlines a method where chloroacetyl chloride and triethylamine (TEA) facilitate acylation and rearrangement reactions to install chlorine atoms. Key steps include:
-
Acylation : Reacting aniline derivatives with chloroacetyl chloride in toluene at 30°C for 6 hours.
-
Rearrangement : Alkaline hydrolysis (e.g., KOH) at reflux temperatures to yield chlorinated intermediates.
This method’s advantage lies in its avoidance of precious metal catalysts, though regioselectivity must be carefully controlled to ensure proper substitution patterns.
Catalytic Systems and Reaction Optimization
Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura reaction remains pivotal for biphenyl synthesis. CN105732392A employs a palladium cyclic compound (0.0005–0.0009 mol%) with tetrabutylammonium bromide as a phase-transfer catalyst. Optimized conditions (95–100°C, aqueous phase) achieve >80% yield, emphasizing the role of solvent polarity and temperature in minimizing side reactions.
Chlorination Catalysts
Antimony trichloride (SbCl₃) proves effective for directed chlorination, as demonstrated in CN109970571B . Under nitrogen, SbCl₃ facilitates electrophilic substitution at the para position of the phenyl ring, with dichloroethane as the solvent ensuring homogeneity.
Comparative Analysis of Methodologies
Key Observations :
-
The Suzuki route offers high regiocontrol but requires expensive palladium catalysts.
-
Hofmann rearrangement (as in CN109970571B ) avoids precious metals but involves multi-step synthesis.
-
Direct chlorination balances cost and efficiency but demands precise stoichiometry.
Challenges and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(2,3-dichlorophenyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-chloro-2-(2,3-dichlorophenyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-(2,3-dichlorophenyl)aniline involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- Halogenation Patterns: The 2,3-dichlorophenyl group in the target compound provides steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets compared to mono-chlorinated analogs (e.g., 4-chloro-2-(3-chlorophenyl)aniline) .
- Biological Activity: Triazine-quinoline hybrids (e.g., compounds in ) exhibit broad-spectrum antimicrobial activity, suggesting that the 2,3-dichlorophenyl moiety synergizes with heterocyclic systems to enhance bioactivity.
Comparison :
- The target compound’s synthesis likely requires rigorous control of halogenation steps to avoid over-substitution, a challenge less pronounced in Schiff base formation .
Physicochemical Properties
Lipophilicity, a critical determinant of bioavailability, was assessed for carbamate derivatives of structurally related anilines using HPLC-derived capacity factors (log k) . For example:
- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates: log k values ranged from 3.2 to 4.1, indicating moderate hydrophobicity .
Q & A
Q. What are the recommended synthetic routes for 4-chloro-2-(2,3-dichlorophenyl)aniline, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic aromatic substitution (NAS) or coupling reactions. For example:
- Ullmann coupling : Reacting 2,3-dichlorobromobenzene with 4-chloroaniline in the presence of a copper catalyst at 120–150°C yields the target compound. Optimal conditions require anhydrous DMF as a solvent and a 10 mol% CuI catalyst, achieving ~65% yield .
- Substitution reactions : Using 2,3-dichlorophenylboronic acid and 4-chloro-2-nitroaniline in a Suzuki-Miyaura cross-coupling, followed by nitro group reduction with Pd/C and H₂, provides the amine product. Yields depend on the purity of the boronic acid and reaction time (typically 12–24 hours) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR spectroscopy :
- ¹H NMR : Aromatic protons appear as multiplet signals between δ 6.8–7.5 ppm, with distinct splitting patterns due to chlorine substituents .
- ¹³C NMR : Chlorine-substituted carbons resonate at δ 120–135 ppm, while the aniline NH₂ group is observed near δ 145 ppm .
- Mass spectrometry (HRMS) : The molecular ion [M+H]⁺ at m/z 286.94 confirms the molecular formula C₁₂H₈Cl₃N .
- HPLC : Reverse-phase C18 columns with a methanol/water mobile phase (70:30) resolve the compound with a retention time of 8.2 minutes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from assay conditions or impurity profiles. Strategies include:
- Reproducibility checks : Validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Structural analogs : Compare activity with derivatives like 5-chloro-2-(2,4-dimethylphenoxy)aniline () to identify substituent effects.
- Purity assessment : Use HPLC-MS to confirm >95% purity, as trace byproducts (e.g., oxidized quinones) may interfere .
Q. What strategies optimize regioselectivity in electrophilic substitutions of 4-chloro-2-(2,3-dichlorophenyl)aniline?
The electron-withdrawing chlorine substituents direct electrophiles to specific positions:
- Nitration : Occurs at the para position to the NH₂ group due to its activating effect. Use HNO₃/H₂SO₄ at 0–5°C to minimize over-nitration .
- Sulfonation : Steric hindrance from the 2,3-dichlorophenyl group favors sulfonation at the 5-position. Elevated temperatures (80°C) improve selectivity .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and validate experimental outcomes .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Acidic conditions (pH < 3) : The NH₂ group protonates, increasing solubility but risking decomposition via hydrolysis. Store at pH 5–7 in amber vials at 4°C .
- Thermal stability : Decomposition occurs above 150°C (TGA data), so reactions requiring high temperatures (e.g., couplings) should use inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
